molecular formula C15H12FN3OS2 B5435533 N-(2-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

N-(2-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Cat. No. B5435533
M. Wt: 333.4 g/mol
InChI Key: JHGKDGFRKGGBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide (referred to as FMTPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

FMTPA exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, it has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
FMTPA has been shown to have a number of biochemical and physiological effects, including the inhibition of inflammation, cell growth, and proliferation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMTPA is its high potency and specificity, which makes it a valuable tool for studying the mechanisms of inflammation and cancer. However, its high potency also makes it difficult to work with in lab experiments, as it requires careful handling and precise dosing. Additionally, its potential toxicity and side effects must be taken into consideration when using it in lab experiments.

Future Directions

There are several potential future directions for research on FMTPA. One area of interest is the development of new drugs based on FMTPA, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanisms of action of FMTPA and its potential side effects. Finally, research on the synthesis and purification of FMTPA may lead to the development of new and improved methods for producing this compound.

Synthesis Methods

FMTPA is synthesized through a multi-step process that involves the reaction of 2-bromoacetophenone with methylthiopyrimidine, followed by the reaction of the resulting intermediate with 2-fluorobenzoyl chloride. The final product is obtained through a purification process that involves column chromatography.

Scientific Research Applications

FMTPA has been extensively studied for its potential applications in various scientific fields, including medicine, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for the development of new drugs.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS2/c1-9-6-10-14(17-8-18-15(10)22-9)21-7-13(20)19-12-5-3-2-4-11(12)16/h2-6,8H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGKDGFRKGGBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.